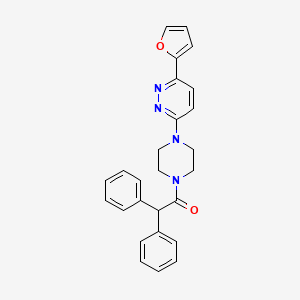
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone” seems to be a complex organic molecule. It appears to contain a furan ring, a pyridazine ring, and a piperazine ring, along with two phenyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .Mecanismo De Acción
The mechanism of action of FPP is not fully understood, but it is believed to work by modulating the activity of the dopamine D3 receptor. This receptor is known to be involved in the regulation of dopamine release in the brain, which is a key neurotransmitter involved in reward and motivation. By selectively targeting this receptor, FPP may be able to modulate dopamine release and thereby affect behavior.
Biochemical and Physiological Effects:
FPP has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been found to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction. Additionally, FPP has been shown to reduce anxiety-like behavior in mice, suggesting that it may have potential as an anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FPP is that it is highly selective for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in behavior. Additionally, FPP has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one limitation of FPP is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Direcciones Futuras
There are a number of future directions for research on FPP. One area of interest is the development of new drugs based on FPP that could be used to treat addiction and other related disorders. Additionally, further research is needed to fully understand the mechanism of action of FPP and its effects on behavior. Finally, more research is needed to establish the long-term safety and efficacy of FPP, particularly in human subjects.
Métodos De Síntesis
FPP is synthesized through a multistep process that involves the reaction of furan-2-yl hydrazine with 3-bromo-6-chloropyridazine to form the intermediate product 4-(6-(furan-2-yl)pyridazin-3-yl)hydrazine. This intermediate product is then reacted with 1-(2-bromo-phenyl)-2-phenylethanone to form the final product, 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone.
Aplicaciones Científicas De Investigación
FPP has been found to have potential applications in biomedical research due to its ability to selectively target certain receptors in the brain. Specifically, FPP has been shown to bind to the dopamine D3 receptor with high affinity. This receptor is known to be involved in the regulation of reward and motivation, making it a potential target for the development of new drugs for the treatment of addiction and other related disorders.
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-26(25(20-8-3-1-4-9-20)21-10-5-2-6-11-21)30-17-15-29(16-18-30)24-14-13-22(27-28-24)23-12-7-19-32-23/h1-14,19,25H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIMICCMRHJHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

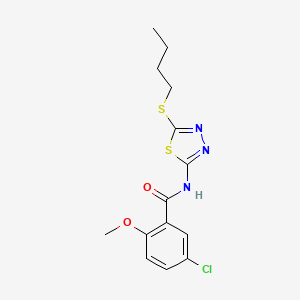
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2786692.png)
![(E)-N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2786693.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile](/img/structure/B2786695.png)
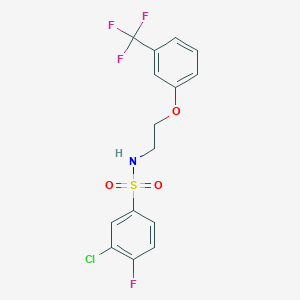
![N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2786698.png)





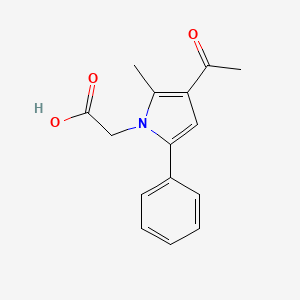
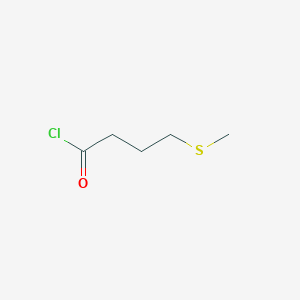
![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile](/img/structure/B2786713.png)